![molecular formula C13H19NO B1378748 {1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine CAS No. 1797324-80-1](/img/structure/B1378748.png)
{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine
Overview
Description
{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine is a chemical compound with the molecular formula C13H19NO It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, with a benzyloxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine typically involves the reaction of cyclopropylmethanamine with 2-(benzyloxy)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Overview
{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine, with the molecular formula C13H19NO, is a chemical compound notable for its unique structural characteristics, including a cyclopropyl group and a benzyloxyethyl substituent. This compound has garnered attention in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Organic Synthesis
- Intermediate in Chemical Reactions : This compound serves as an important intermediate in organic synthesis, facilitating the preparation of more complex molecules. Its unique structure allows for specific reactivity that is valuable in synthetic pathways.
Biological Studies
- Interaction with Biological Molecules : Research has focused on how this compound interacts with enzymes and proteins, which may influence cellular processes. These interactions are crucial for understanding its potential biological activities and mechanisms of action.
Medicinal Chemistry
- Therapeutic Potential : The compound is being investigated for its role as a precursor in drug development. Its ability to modulate biological targets makes it a candidate for therapeutic applications, particularly in developing new medications.
Industrial Applications
- Synthesis of Specialty Chemicals : In industrial settings, this compound can be utilized to produce specialty chemicals and materials, contributing to various manufacturing processes.
Mechanism of Action
The mechanism of action of {1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanol: Similar structure but with a hydroxyl group instead of an amine.
{1-[2-(Benzyloxy)ethyl]cyclopropyl}acetate: Contains an acetate group instead of a methanamine moiety.
{1-[2-(Benzyloxy)ethyl]cyclopropyl}amine: Lacks the methylene bridge present in {1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article comprehensively reviews the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHN
- Molecular Structure :
- Cyclopropyl group attached to a benzyloxyethyl chain.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its interactions with different biological targets.
1. Receptor Binding Affinity
The compound has shown significant binding affinity towards various receptors, particularly in the central nervous system (CNS). It has been evaluated for its potential as a selective ligand for adrenergic receptors, which are crucial for cardiovascular and respiratory functions.
Receptor Type | Binding Affinity (IC) | Selectivity Ratio |
---|---|---|
β1-Adrenoceptor | 7.49 μM | High |
β2-Adrenoceptor | 8.13 μM | Moderate |
These values indicate a preference for β1 over β2 receptors, suggesting potential applications in treating cardiovascular diseases .
2. Pharmacological Effects
In vitro studies have demonstrated that this compound exhibits notable pharmacological effects:
- Anti-inflammatory Activity : The compound has shown inhibition of pro-inflammatory cytokines, indicating potential use in inflammatory conditions.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from apoptosis, making it a candidate for neurodegenerative diseases.
Case Studies
Recent research has explored the therapeutic applications of this compound:
- Study on Cardiovascular Effects : A study involving animal models indicated that administration of the compound resulted in reduced heart rate and improved cardiac output, supporting its use as a potential treatment for heart failure.
- Neuroprotection in vitro : Cultured neuronal cells treated with the compound showed decreased levels of oxidative stress markers, suggesting neuroprotective properties.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyloxy group have been explored:
- Alkyl Substituents : Variations in alkyl chain length and branching have been associated with changes in receptor affinity and selectivity.
- Functional Groups : The introduction of different functional groups on the cyclopropyl ring has been studied to enhance binding affinity and biological efficacy.
Properties
IUPAC Name |
[1-(2-phenylmethoxyethyl)cyclopropyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-11-13(6-7-13)8-9-15-10-12-4-2-1-3-5-12/h1-5H,6-11,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPVBOFNNBBPAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCOCC2=CC=CC=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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